molecular formula C10H10INO B8774402 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo-

2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo-

Cat. No. B8774402
M. Wt: 287.10 g/mol
InChI Key: SSQCOKYODRYBCD-UHFFFAOYSA-N
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Patent
US05726307

Procedure details

A suspension of 1.8 Kg (11.17 mol) of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one in a mixture of 22.33 L of methylene chloride and 11.78 L (55.83 mol) of hexamethyldisilazane was heated at reflux for 10 minutes then cooled to 30° C. and treated with 8.503 Kg (33.5 mol) of iodine in one portion. The mixture was heated at reflux for 2.5 hours then cooled to room temperature. Aqueous sodium sulfite containing 4.926 Kg of sodium sulfite in 44 L of water was cooled to 0° C. and into it was poured the reaction mixture in several portions with vigorous stirring while maintaining the temperature below 10° C. The reaction vessel was rinsed with 22.33 L of methylene chloride and the washing transferred to the quenching mixture. The quenching mixture was stirred vigorously and the layers allowed to separate. The aqueous layer was removed and reextracted with 22.33 L of methylene chloride. The combined organic layers were washed with 11 L of water and concentrated under vacuum to a final volume of approximately 5 L. The residue was treated with 55 L of toluene and concentrated under vacuum to a final volume of 10 L. The resulting slurry was removed by filtration and the filter cake washed with an additional 5 L of toluene and dried under vacuum at ambient temperature for 24 hours to give 1.842 Kg (6.42 mol, 57%) of product. 1H NMR (200 MHz,CDCl3): 2.6-2.8 (m,3H), 2.93 (m,1H), 4.64 (t,8 Hz,1H), 6.97 (d,8 Hz,1H), 7.10-7.35 (m,3H), 7.55 (br s,1H).
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
8.503 kg
Type
reactant
Reaction Step Two
Quantity
4.926 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
44 L
Type
solvent
Reaction Step Three
Quantity
11.78 L
Type
reactant
Reaction Step Four
Quantity
22.33 L
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[O:12].C[Si](C)(C)N[Si](C)(C)C.[I:22]I.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O>[I:22][CH:3]1[CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:1][C:2]1=[O:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.8 kg
Type
reactant
Smiles
N1C(CCCC2=C1C=CC=C2)=O
Step Two
Name
Quantity
8.503 kg
Type
reactant
Smiles
II
Step Three
Name
Quantity
4.926 kg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
44 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
11.78 L
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
22.33 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
was poured the reaction mixture in several portions
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
WASH
Type
WASH
Details
The reaction vessel was rinsed with 22.33 L of methylene chloride
STIRRING
Type
STIRRING
Details
The quenching mixture was stirred vigorously
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
The combined organic layers were washed with 11 L of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a final volume of approximately 5 L
ADDITION
Type
ADDITION
Details
The residue was treated with 55 L of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a final volume of 10 L
CUSTOM
Type
CUSTOM
Details
The resulting slurry was removed by filtration
WASH
Type
WASH
Details
the filter cake washed with an additional 5 L of toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum at ambient temperature for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
IC1C(NC2=C(CC1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.42 mol
AMOUNT: MASS 1.842 kg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.